molecular formula C17H25N3O4S B7687242 [4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl](4-methylpiperazin-1-yl)methanone

[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl](4-methylpiperazin-1-yl)methanone

Cat. No.: B7687242
M. Wt: 367.5 g/mol
InChI Key: HGOFJSOWTULHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a pyrrolidin-1-ylsulfonyl group, and a 4-methylpiperazin-1-yl group attached to a phenyl ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring, followed by the introduction of the methoxy group, pyrrolidin-1-ylsulfonyl group, and 4-methylpiperazin-1-yl group. Each step requires specific reagents and conditions, such as:

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Sulfonylation: Addition of the pyrrolidin-1-ylsulfonyl group using pyrrolidine and a sulfonyl chloride derivative.

    Piperazinylation: Attachment of the 4-methylpiperazin-1-yl group using 4-methylpiperazine and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand for receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. The methoxy group, pyrrolidin-1-ylsulfonyl group, and 4-methylpiperazin-1-yl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-18-9-11-19(12-10-18)17(21)14-5-6-15(24-2)16(13-14)25(22,23)20-7-3-4-8-20/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOFJSOWTULHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.